3'-Chlorobiphenyl-4-boronic acid

Overview

Description

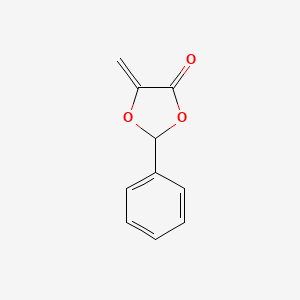

3-Chlorobiphenyl-4-boronic acid is a chemical compound that is commonly used in scientific research. It is a boronic acid derivative of biphenyl that has a chloro group attached to one of its phenyl rings. This compound is widely used in the synthesis of various organic compounds and is also used in biochemical and physiological research.

Scientific Research Applications

Multidisciplinary Applications in Chemistry, Biology, and Material Sciences

3'-Chlorobiphenyl-4-boronic acid and similar boronic acids play a significant role in various fields including chemistry, biology, and material sciences. Boron, due to its dual role in stabilizing chelate ligands and enhancing π-conjugation, is crucial in the development of luminescent materials for organic electronics and photonics. It's also valuable in sensing and imaging probes for biomedical purposes. The one-pot synthesis of four-coordinate organoborons using boronic acids is a groundbreaking method that impacts the production of materials for optoelectronic and biomedical applications (Sadu et al., 2017).

Catalysis and Organic Synthesis

Boronic acids are key players in organic and organometallic chemistry. They facilitate various catalytic reactions such as hydrometallation, alkylations, and aldol-type reactions. Tris(pentafluorophenyl)borane, for example, is used extensively as a catalyst or stoichiometric reagent, exhibiting unique properties in these reactions (Erker, 2005).

Boronic Acid Catalysis in Organic Chemistry

Boronic acid catalysis, while still emerging, is increasingly important in organic chemistry. It enables novel reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, providing a pathway to densely functionalized cyclohexanes. This process uses chiral boronic acid catalysts, demonstrating boronic acid's versatility in organic synthesis (Hashimoto et al., 2015).

Applications in Material Chemistry and Sensing Technologies

Boronic acids are extensively utilized in biomaterials, primarily for their ability to bind with biologically relevant diols, saccharides, and peptidoglycans. This binding capability is crucial in the preparation of hydrogels with dynamic covalent or responsive behavior, which is important in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Environmental and Pollution Treatment Applications

In the context of environmental science, boronic acids play a role in the treatment of water pollution. The development of novel boron-adsorbing materials, such as magnetic graphene oxide nanocomposites with boronate affinity, demonstrates the efficacy of boronic acids in addressing environmental concerns like boronic acid emissions and resource loss (Zhang et al., 2021).

Biomedical Applications

Boronic acids are valuable in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for a range of biomedical applications, from drug delivery systems to therapeutics (Cambre & Sumerlin, 2011).

properties

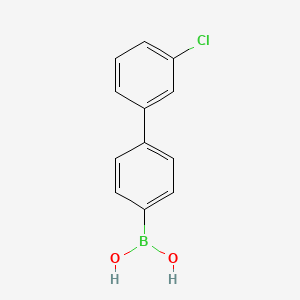

IUPAC Name |

[4-(3-chlorophenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTJADAVSSOHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585714 | |

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1025496-32-5 | |

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one](/img/structure/B3045087.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045089.png)